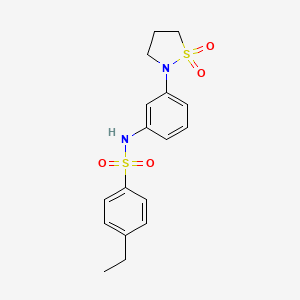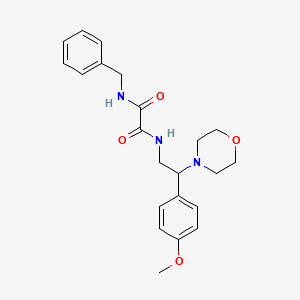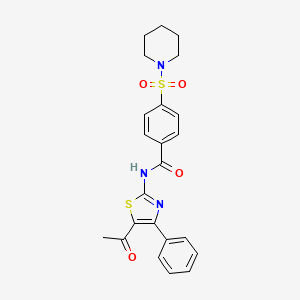![molecular formula C20H18ClN3O2 B2839113 2-{[1-(2-chlorobenzoyl)piperidin-4-yl]oxy}quinoxaline CAS No. 1706183-27-8](/img/structure/B2839113.png)
2-{[1-(2-chlorobenzoyl)piperidin-4-yl]oxy}quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[1-(2-chlorobenzoyl)piperidin-4-yl]oxy}quinoxaline is a synthetic organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the quinoxaline moiety in the structure imparts significant pharmacological properties, making it a compound of interest in various scientific research fields.
作用机制
Target of Action
Quinoxaline derivatives have been reported to exhibit diverse biological activities . They are used in various pharmaceutical applications, including as antibiotics .
Mode of Action
Quinoxaline derivatives have been known to interact with various targets, receptors, or microorganisms . The interaction of the compound with its targets leads to changes that result in its biological activity.
Biochemical Pathways
Quinoxaline derivatives have been reported to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Quinoxaline derivatives have been reported to exhibit diverse biological activities , suggesting that they may have various molecular and cellular effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[1-(2-chlorobenzoyl)piperidin-4-yl]oxy}quinoxaline typically involves the following steps:
Formation of Quinoxaline Derivative: The quinoxaline moiety can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.
Attachment of Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, where the quinoxaline derivative reacts with a suitable piperidine derivative.
Final Coupling: The final step involves coupling the (2-chlorophenyl) group with the quinoxaline-piperidine intermediate using appropriate coupling reagents and conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline moiety, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can target the quinoxaline ring, converting it to dihydroquinoxaline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring and the quinoxaline moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline and piperidine derivatives.
科学研究应用
2-{[1-(2-chlorobenzoyl)piperidin-4-yl]oxy}quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
相似化合物的比较
- (2-Chlorophenyl)(4-(phenylsulfonyl)-1-piperazinyl)methanone
- 2-{[1-(2-chlorobenzoyl)piperidin-4-yl]oxy}quinoxaline
Comparison:
- Structural Differences: While the core structure remains similar, variations in the substituents on the piperidine or quinoxaline rings can lead to differences in biological activity and chemical reactivity.
- Pharmacological Properties: The presence of different functional groups can enhance or reduce the compound’s efficacy in various applications, making each compound unique in its potential uses.
属性
IUPAC Name |
(2-chlorophenyl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c21-16-6-2-1-5-15(16)20(25)24-11-9-14(10-12-24)26-19-13-22-17-7-3-4-8-18(17)23-19/h1-8,13-14H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJJBZWPVWNGAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2839031.png)
![5,6-dichloro-N-[1-(2-oxooxolan-3-yl)piperidin-4-yl]pyridine-3-sulfonamide](/img/structure/B2839032.png)



![3-phenyl-octahydropyrano[4,3-b]pyrrole-1-carboxamide,Mixtureofdiastereomers](/img/structure/B2839039.png)
![[(2,5-DIFLUOROPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE](/img/structure/B2839040.png)
![3-(Propan-2-yl)-2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2839042.png)






